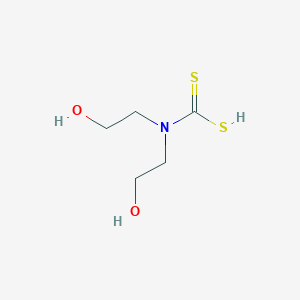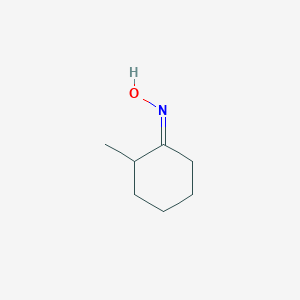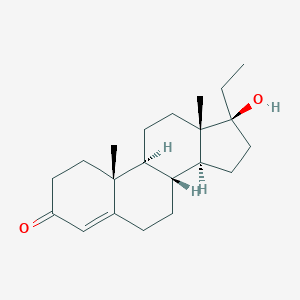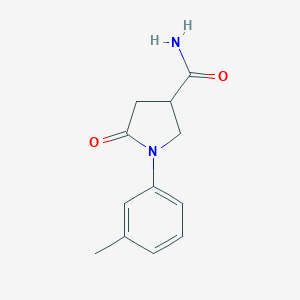![molecular formula C9H8N2O2 B224200 4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one (also known as PMP) is a heterocyclic compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. This compound is a derivative of pyrido[1,2-a]pyrimidine, which is a class of compounds that has been extensively studied for their biological activities. The unique structure and properties of PMP make it an attractive candidate for use in various research applications.
作用机制
The mechanism of action of PMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. PMP has been shown to inhibit the production of ROS, which are known to play a key role in the development of various diseases. PMP has also been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PMP can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that PMP can reduce oxidative stress, inflammation, and tissue damage in various animal models of disease.
实验室实验的优点和局限性
One of the main advantages of using PMP in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using PMP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of PMP. One area of research is the development of new drugs based on PMP for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of PMP, which could lead to the development of new therapeutic targets. Additionally, the use of PMP in combination with other compounds could lead to the development of more effective treatments for various diseases. Finally, the development of new methods for the synthesis of PMP could lead to the production of higher yields with greater purity, making it easier to work with in lab experiments.
合成方法
The synthesis of PMP can be achieved through a multi-step process involving the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. This process has been optimized to produce high yields of PMP with high purity. The synthesis of PMP has also been achieved using other methods, such as the reaction of 2-aminopyridine with malonic acid and subsequent cyclization.
科学研究应用
PMP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of PMP is in the field of medicinal chemistry. PMP has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
产品名称 |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-10-8(12)4-9(13)11(7)5-6/h2-5,13H,1H3 |
InChI 键 |
HZXGZGRJELIMMB-UHFFFAOYSA-N |
手性 SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
规范 SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
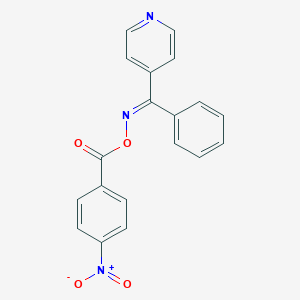
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
